molecular formula C3H5Cl2NO2S B13268951 2,3-Dichloroprop-2-ene-1-sulfonamide

2,3-Dichloroprop-2-ene-1-sulfonamide

Cat. No.: B13268951
M. Wt: 190.05 g/mol
InChI Key: KGBVIWBNSIOXMX-IWQZZHSRSA-N
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Description

2,3-Dichloroprop-2-ene-1-sulfonamide is an organosulfur compound with the molecular formula C₃H₅Cl₂NO₂S. It is characterized by the presence of two chlorine atoms, a sulfonamide group, and a double bond in its structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloroprop-2-ene-1-sulfonamide typically involves the reaction of 2,3-dichloropropene with sulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the nucleophilic substitution of the allylic chlorine atom . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dichloroprop-2-ene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloroprop-2-ene-1-sulfonamide is unique due to its combination of chlorine atoms, a double bond, and a sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C3H5Cl2NO2S

Molecular Weight

190.05 g/mol

IUPAC Name

(Z)-2,3-dichloroprop-2-ene-1-sulfonamide

InChI

InChI=1S/C3H5Cl2NO2S/c4-1-3(5)2-9(6,7)8/h1H,2H2,(H2,6,7,8)/b3-1-

InChI Key

KGBVIWBNSIOXMX-IWQZZHSRSA-N

Isomeric SMILES

C(/C(=C/Cl)/Cl)S(=O)(=O)N

Canonical SMILES

C(C(=CCl)Cl)S(=O)(=O)N

Origin of Product

United States

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